molecular formula C14H13NO3 B14861264 6-(2,6-Dimethoxyphenyl)picolinaldehyde

6-(2,6-Dimethoxyphenyl)picolinaldehyde

Cat. No.: B14861264
M. Wt: 243.26 g/mol
InChI Key: HRCCNIQIXAYKIW-UHFFFAOYSA-N
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Description

6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is an organic compound with the molecular formula C14H13NO3 It is a derivative of pyridine and is characterized by the presence of a dimethoxyphenyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions would be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production rates and yields.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-DIMETHOXYPHENYL)PYRIDINE-2-CARBALDEHYDE is unique due to the presence of the dimethoxyphenyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where these properties are desirable, such as in the synthesis of complex organic molecules and in drug discovery.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C14H13NO3/c1-17-12-7-4-8-13(18-2)14(12)11-6-3-5-10(9-16)15-11/h3-9H,1-2H3

InChI Key

HRCCNIQIXAYKIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC(=N2)C=O

Origin of Product

United States

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